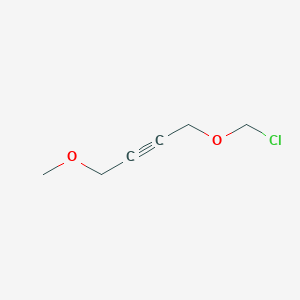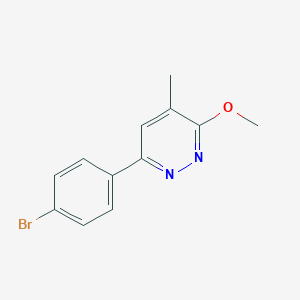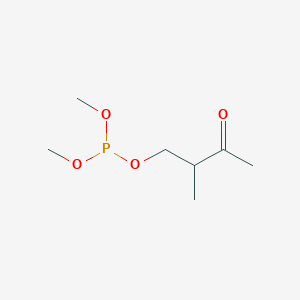
Dimethyl 2-methyl-3-oxobutyl phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-methyl-3-oxobutyl phosphite is a chemical compound with the molecular formula C(7)H({15})O(_4)P and a molecular weight of 194.165 g/mol . . This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Dimethyl 2-methyl-3-oxobutyl phosphite can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with 2-methyl-3-oxobutyl chloride under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out at room temperature and monitored using techniques such as gas chromatography to ensure the desired product is obtained.
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Dimethyl 2-methyl-3-oxobutyl phosphite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form different phosphite derivatives.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Dimethyl 2-methyl-3-oxobutyl phosphite has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of dimethyl 2-methyl-3-oxobutyl phosphite involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound can form stable intermediates with other molecules, facilitating the formation of new chemical bonds. In biological systems, it can interact with enzymes and other proteins, affecting their activity and function .
Comparación Con Compuestos Similares
Dimethyl 2-methyl-3-oxobutyl phosphite can be compared to other similar compounds such as dimethyl phosphite, diethyl phosphite, and trimethyl phosphite. These compounds share similar chemical properties but differ in their specific applications and reactivity:
Dimethyl phosphite: Used in the synthesis of phosphonate esters and as a reagent in organic synthesis.
Diethyl phosphite: Similar to dimethyl phosphite but with different solubility and reactivity properties.
Trimethyl phosphite: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
This compound is unique due to its specific structure, which allows it to participate in a wider range of chemical reactions and applications compared to its analogs .
Propiedades
Número CAS |
93031-69-7 |
|---|---|
Fórmula molecular |
C7H15O4P |
Peso molecular |
194.17 g/mol |
Nombre IUPAC |
dimethyl (2-methyl-3-oxobutyl) phosphite |
InChI |
InChI=1S/C7H15O4P/c1-6(7(2)8)5-11-12(9-3)10-4/h6H,5H2,1-4H3 |
Clave InChI |
DHWIIWZLPLTGGP-UHFFFAOYSA-N |
SMILES canónico |
CC(COP(OC)OC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethenyl-4-[1-(4-methylphenyl)ethyl]benzene](/img/structure/B14363046.png)
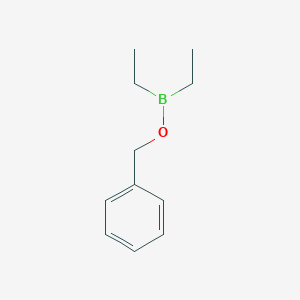
![Benzene, [(4-bromo-2-butynyl)oxy]-](/img/structure/B14363070.png)
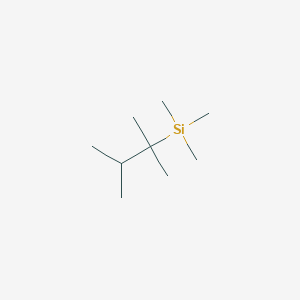
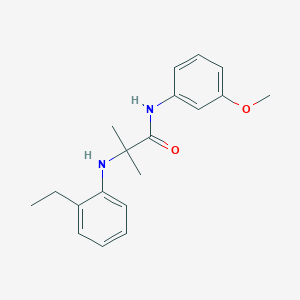
![Silane, trimethyl[(24-methylhexacosyl)oxy]-](/img/structure/B14363091.png)
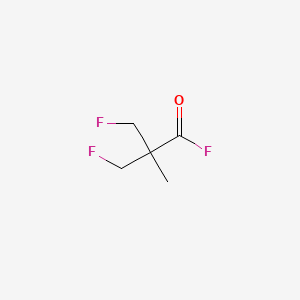
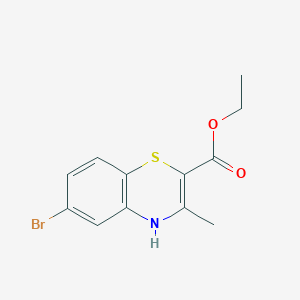
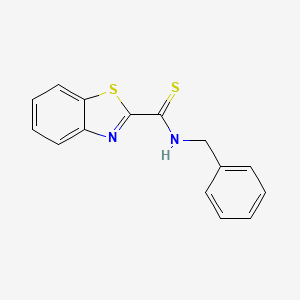
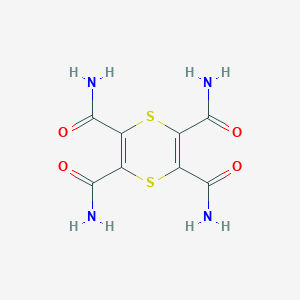
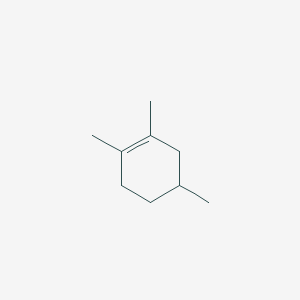
![1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole](/img/structure/B14363125.png)
